molecular formula C9H18N2 B13074013 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine

1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13074013
M. Wt: 154.25 g/mol
InChI Key: VDMGNVHIHQPQDF-UHFFFAOYSA-N
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Description

1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic organic compound with the molecular formula C9H18N2, featuring a fused pyrrolidine and piperidine ring system . This structure belongs to the class of octahydropyrrolopyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to improve the physicochemical properties and binding affinity of drug candidates . Researchers value this nitrogen-rich, saturated bicyclic framework for its three-dimensional structure and potential as a building block in drug discovery. Compounds based on the octahydropyrrolopyridine core, such as the closely related octahydro-1H-pyrrolo[3,2-c]pyridine, have demonstrated significant research value in various therapeutic areas. These include applications as agents for central nervous system (CNS) disorders, anti-infective agents, and anticancer drug candidates . The rigid, well-defined structure of this fused ring system makes it a key intermediate in the synthesis of complex molecules, such as pentacyclic decahydropyrrolo[3,2-c]azepines, which have been investigated as potent inhibitors of viral targets like the Hepatitis C virus (HCV) NS5B polymerase . The synthetic routes to such complex molecules often leverage versatile methods like glycine-based intramolecular [3+2] cycloadditions to construct the pyrrolidine ring . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with appropriate precautions, referring to the relevant safety data sheet.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine

InChI

InChI=1S/C9H18N2/c1-2-11-6-4-8-3-5-10-7-9(8)11/h8-10H,2-7H2,1H3

InChI Key

VDMGNVHIHQPQDF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2C1CNCC2

Origin of Product

United States

Preparation Methods

Step 1: Alkylation

  • Reactants: Starting compound (e.g., N-benzyl-3-oxo piperidine-4-carboxylic acid ethyl ester) and haloacetonitrile.
  • Conditions: Room temperature, presence of a base such as potassium carbonate, sodium carbonate, cesium carbonate, sodium hydroxide, potassium hydroxide, or lithium hydroxide.
  • Solvents: Ether solvents, esters, toluene, or acetone.
  • Outcome: Formation of a cyano-substituted intermediate (compound IV or XII depending on the route).

Step 2: Catalytic Hydrogenation and Cyclization

  • Catalyst: Raney Nickel.
  • Temperature: 16 °C to 60 °C.
  • Pressure: Atmospheric or slightly elevated (1-3 atm).
  • Solvents: Ethers, alcohols, or esters.
  • Reaction: The cyano group undergoes hydrogenation to a primary amine, which then cyclizes intramolecularly to form the bicyclic octahydro-pyrrolo[2,3-c]pyridine structure.
  • Product: Intermediate bicyclic amine (compound V or XIII).

Step 3: Acylation

  • Reagents: Acylating agents such as acid anhydrides, acyl chlorides, chloroformic esters, or di-tert-butyl dicarbonate (Boc2O).
  • Base: Organic amines, sodium carbonate, cesium carbonate, sodium hydroxide, potassium hydroxide, or lithium hydroxide.
  • Solvent: Methylene dichloride, tetrahydrofuran, toluene, or similar.
  • Process: The amine intermediate is acylated to protect or modify the nitrogen functionality, yielding compound VI or XIV.
  • Example: Boc protection with Boc2O in presence of triethylamine at room temperature overnight.

Step 4: Final Hydrogenation (Debenzylation or Reduction)

  • Catalyst: Palladium on carbon (Pd/C) or Raney Nickel.
  • Conditions: Room temperature, atmospheric pressure or mild pressure.
  • Solvent: Methanol or similar.
  • Purpose: Removal of benzyl protecting groups or further reduction to yield the final 1-ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine derivative (compound VII or XV).

Representative Experimental Data

Step Compound Conditions Yield (%) Characterization Data (Selected)
Alkylation Compound IV Base, RT, ether solvent High (not specified) N/A
Hydrogenation & Cyclization Compound V Raney Ni, 16-60 °C High (not specified) Formation of bicyclic pyrrolidine confirmed by NMR
Acylation Compound VI Boc2O, triethylamine, DCM, RT overnight 87% 1H NMR (400 MHz, CDCl3): δ 7.23–7.16 (m, 5H), MS-ESI(+): calcd 388; found 411 (M+Na)
Final Hydrogenation Compound VII Pd/C, MeOH, RT overnight Not specified N/A

Notes on Reaction Conditions and Reagents

  • The base in alkylation is crucial for efficient substitution and can be selected from a wide range of carbonates and hydroxides.
  • Solvent choice impacts the reaction efficiency; ethers and esters are preferred for the alkylation and hydrogenation steps.
  • Raney Nickel is preferred for cyano reduction and cyclization due to its high activity and selectivity.
  • Acylation with Boc2O is a common protecting strategy for the amine intermediate.
  • The overall process is scalable and suitable for industrial production due to mild reaction conditions, cheap and readily available starting materials, and straightforward operations.

Chemical Reactions Analysis

1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of octahydro-1H-pyrrolo[2,3-c]pyridine exhibit significant anticonvulsant properties. In a study evaluating the neurotropic activity of new heterocyclic systems, several compounds were tested for their efficacy against seizures using models like the maximal electroshock seizure (MES) and subcutaneous pentylentetrazole (scPTZ) tests. Notably, some derivatives showed enhanced activity compared to established anticonvulsants like ethosuximide, indicating their potential as therapeutic agents for epilepsy management .

Antitumor Properties

The compound has been explored for its antitumor effects. Nitrogen-containing heterocycles are known for their ability to interact with biological targets involved in cancer progression. The rigid structure of 1-ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine allows for specific interactions with enzymes and receptors associated with tumor growth, suggesting its potential as a lead compound in anticancer drug discovery .

Pharmacological Research

Due to its biological activity, this compound serves as an important intermediate in the development of new pharmaceuticals. Its derivatives are being investigated for various therapeutic applications, including anti-inflammatory and analgesic effects. The ability to modify functional groups around the pyrrolidine core allows researchers to tailor compounds for specific biological activities .

Agrochemical Applications

The structural characteristics of this compound also lend themselves to applications in agrochemicals. Nitrogen-containing heterocycles are often utilized in the development of pesticides and herbicides due to their biological activity against pests and weeds. The synthesis of derivatives with enhanced efficacy against agricultural pests is an area of ongoing research .

Case Studies

StudyFocusFindings
Research on Anticonvulsant ActivityEvaluation of neurotropic propertiesSeveral derivatives showed superior anticonvulsant activity compared to ethosuximide, indicating potential for epilepsy treatment .
Antitumor Activity AssessmentInteraction with cancer-related targetsCompounds demonstrated significant antitumor effects, suggesting utility in cancer therapy development .
Synthesis Method DevelopmentEfficient synthesis routesNovel methods allow for easy scalability and production of derivatives with varied functionalities .

Mechanism of Action

The mechanism by which 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural and synthetic features of 1-ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine with analogous compounds:

Compound Core Structure Substituents Saturation Key Synthetic Steps Yield/Purity
This compound Pyrrolo[2,3-c]pyridine 1-Ethyl Fully saturated Hydrogenation of aromatic precursor + N-alkylation (inferred) N/A
Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate Pyrrolo[2,3-c]pyridine 3-Carboxylate, 2-oxo Partially saturated (2,3-dihydro) Hydrogenation of pyrrolo[2,3-c]pyridine derivative + esterification ≥98% purity
1-Phenyl-1H-pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine 1-Phenyl Aromatic Suzuki coupling or direct arylation Predicted pKa 7.72
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine None Partially saturated (2,3-dihydro) Catalytic hydrogenation of aromatic precursor ≥99% purity
5-Ethynyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Ethynyl Aromatic Sonogashira coupling or alkyne addition 97.2% purity

Key Observations :

  • Substituent Influence : The 1-ethyl group in the target compound may sterically hinder interactions at the pyrrolidine nitrogen, contrasting with 1-phenyl derivatives, where bulkier aryl groups enhance π-π stacking but reduce solubility .
  • Synthetic Complexity: Partial saturation (e.g., 2,3-dihydro) is achieved via selective hydrogenation , while full saturation requires harsher conditions, as seen in tetrahydrothieno[2,3-c]pyridine syntheses .
Physicochemical Properties
  • Solubility : Saturation (e.g., octahydro) increases hydrophobicity compared to aromatic analogs, as seen in 2,3-dihydro derivatives .
  • Acidity/Basicity : The 1-ethyl group in the target compound likely reduces pyrrolidine nitrogen basicity compared to unsubstituted or phenyl-substituted analogs (predicted pKa ~7.72 for 1-phenyl derivative) .

Biological Activity

1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine is a compound belonging to the pyrrolidine family, known for its diverse biological activities. This article aims to explore its biological activity, including its potential therapeutic applications and mechanisms of action, drawing from various research studies and findings.

Chemical Structure and Properties

The compound this compound features a bicyclic structure with nitrogen atoms that contribute to its pharmacological properties. The molecular formula is C11H17NC_{11}H_{17}N, and it possesses a unique three-dimensional conformation that may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant biological activities, particularly in cancer therapy and neuropharmacology. Below are some key areas of focus:

Antitumor Activity

Several studies have demonstrated that pyrrolo[2,3-c]pyridine derivatives can inhibit tumor growth through various mechanisms:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : A study reported that certain derivatives showed potent inhibitory effects on FGFRs, which are implicated in tumorigenesis. For instance, a derivative exhibited IC50 values of 7 nM against FGFR1, indicating strong anti-cancer potential .
  • Cell Proliferation and Apoptosis : In vitro studies using breast cancer cell lines (4T1) showed that these compounds not only inhibited cell proliferation but also induced apoptosis .

Neuropharmacological Effects

The compound's potential as a neuropharmaceutical has also been explored:

  • Analgesic Activity : Research on related pyrrolo[3,4-c]pyridine derivatives revealed significant analgesic effects in animal models. Compounds demonstrated activity comparable to morphine in pain relief tests .
  • Sedative Properties : Certain derivatives have been shown to prolong sleep duration in animal models, suggesting potential use as sedatives .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The following table summarizes findings from various studies on the SAR of pyrrolo[2,3-c]pyridine derivatives:

CompoundTargetIC50 (µM)Observations
4hFGFR10.007Potent inhibitor; induces apoptosis in 4T1 cells
7cc-Met0.506Selective for c-Met kinase; induces cell cycle arrest
9Analgesic-Comparable to morphine in pain relief tests
11Sedative-Prolongs thiopental sleep duration

Case Study 1: FGFR Inhibition

In a study evaluating the effectiveness of various pyrrolo[2,3-c]pyridine derivatives against FGFRs, compound 4h was highlighted for its remarkable potency (IC50 values ranging from 7 to 712 nM across different FGFR types). The study emphasized the importance of structural modifications to enhance activity against specific targets .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of pyrrolo[3,4-c]pyridine derivatives showed that compounds significantly reduced pain responses in animal models compared to standard analgesics like aspirin. The results indicated a promising avenue for developing new pain management therapies .

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